Histaprodifen

描述

Structure

3D Structure

属性

分子式 |

C20H23N3 |

|---|---|

分子量 |

305.4 g/mol |

IUPAC 名称 |

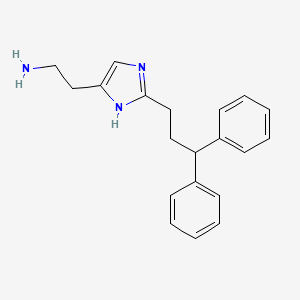

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanamine |

InChI |

InChI=1S/C20H23N3/c21-14-13-18-15-22-20(23-18)12-11-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14,21H2,(H,22,23) |

InChI 键 |

BPZGZNLONLANFE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(CCC2=NC=C(N2)CCN)C3=CC=CC=C3 |

同义词 |

histaprodifen |

产品来源 |

United States |

The Discovery and Synthesis of Histaprodifen: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Histamine H1-Receptor Agonist

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Histaprodifen, a potent and selective agonist for the histamine H1 receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of key biological pathways and experimental workflows.

Introduction

Histaprodifen, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, emerged from research focused on developing selective agonists for histamine receptors to better understand their physiological and pathophysiological roles. Unlike histamine, which is non-selective, Histaprodifen and its analogues exhibit high affinity and selectivity for the H1 receptor, making them valuable tools for pharmacological research. This guide will delve into the seminal work that led to its discovery and the chemical synthesis routes developed for its preparation.

Quantitative Biological Data

The biological activity of Histaprodifen and its key analogues has been extensively characterized through in vitro pharmacological assays. The following tables summarize the binding affinities (Ki) and functional potencies (pEC50) at the histamine H1 receptor.

Table 1: Histamine H1 Receptor Binding Affinities of Histaprodifen and Analogues

| Compound | Ki (nM) [³H]mepyramine displacement | Species/Tissue | Reference |

| Histamine | ~1000 | Bovine Aorta | [1][2] |

| Histaprodifen | ~100 | Bovine Aorta | [1][2] |

| Methylhistaprodifen | ~50 | Bovine Aorta | [1][2] |

| Dimethylhistaprodifen | 4.9 | Bovine Aorta | [1][2] |

| Suprahistaprodifen | 4.3 | Bovine Aorta | [1][2] |

Data compiled from studies on bovine aortic H1-receptors.[1][2]

Table 2: Functional Potency of Histaprodifen and Analogues at the Histamine H1 Receptor

| Compound | pEC50 (Guinea Pig Ileum) | Efficacy (Emax %) | Reference |

| Histamine | ~7.0 | 100 | [3] |

| Histaprodifen | ~7.0 | 100 (Full Agonist) | [3] |

| Methylhistaprodifen | ~7.5 - 7.7 | Partial Agonist | [3] |

| Dimethylhistaprodifen | ~7.3 - 7.5 | Partial Agonist | [3] |

| Suprahistaprodifen | 8.26 | 96 (Partial Agonist) | [4] |

Functional potency was determined using the guinea pig ileum contraction assay.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Histaprodifen and a key biological assay used for its characterization.

Synthesis of Histaprodifen

The synthesis of Histaprodifen is based on the construction of the substituted imidazole ring followed by deprotection. The general scheme was first reported by Elz et al. in the Journal of Medicinal Chemistry (2000).[3]

Step 1: Synthesis of Methyl 4,4-diphenylbutyrimidate hydrochloride

-

Reaction Setup: A solution of 4,4-diphenylbutyronitrile in a mixture of anhydrous methanol and a suitable solvent (e.g., diethyl ether or dioxane) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

-

Reaction Conditions: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for several hours until saturation.

-

Workup and Purification: The reaction mixture is allowed to stand at low temperature (e.g., 4°C) for an extended period (typically overnight) to allow for the precipitation of the imidate hydrochloride salt. The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield Methyl 4,4-diphenylbutyrimidate hydrochloride.

Step 2: Cyclization to form N-{2-[2-(3,3-Diphenylpropyl)-1H-imidazol-4-yl]ethyl}phthalimide

-

Reaction Setup: In a flask suitable for low-temperature reactions (e.g., a Schlenk flask), a solution of Methyl 4,4-diphenylbutyrimidate hydrochloride and 2-oxo-4-phthalimido-1-butyl acetate is prepared in liquid ammonia.

-

Reaction Conditions: The reaction is carried out at the boiling point of liquid ammonia (-33°C) under a dry atmosphere. The mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: The ammonia is allowed to evaporate. The residue is then partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent (e.g., dichloromethane). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection to yield Histaprodifen (2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine)

-

Reaction Setup: The phthalimide-protected intermediate is dissolved in a suitable solvent such as ethanol or methanol.

-

Reaction Conditions: Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours. The progress of the deprotection is monitored by TLC.

-

Workup and Purification: After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in an acidic aqueous solution and washed with an organic solvent to remove any remaining impurities. The aqueous layer is then basified, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield Histaprodifen. The final product can be further purified by crystallization of its salt (e.g., dihydrochloride).

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay is used to determine the potency and efficacy of H1 receptor agonists.

-

Tissue Preparation: A male guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove contents.

-

Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

-

Data Acquisition: Cumulative concentration-response curves are generated by adding the agonist (e.g., Histaprodifen) to the organ bath in a stepwise, cumulative manner. The contractile responses are recorded until a maximal response is achieved.

-

Data Analysis: The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to determine the pEC50 and Emax values.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by Histaprodifen and a typical experimental workflow.

Histamine H1 Receptor Signaling Pathway

Caption: Histaprodifen activates the H1 receptor, leading to Gq/11-mediated PLC activation.

Radioligand Binding Assay Workflow

// Nodes prep [label="1. Membrane Preparation\n(e.g., from cells expressing H1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; radioligand [label="2. Incubation\nMembranes + [³H]mepyramine\n+ varying concentrations of Histaprodifen", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="3. Separation\nRapid filtration to separate\nbound and free radioligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="4. Quantification\nScintillation counting of\nbound radioactivity on filters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="5. Data Analysis\nCompetition binding curve to\ndetermine Ki value", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> radioligand; radioligand -> separation; separation -> quantification; quantification -> analysis; } .dot

Caption: Workflow for determining Histaprodifen's binding affinity via radioligand displacement.

Conclusion

Histaprodifen and its derivatives are invaluable pharmacological tools for the specific investigation of histamine H1 receptor function. The synthetic route, while multi-step, is well-established and provides access to these important research compounds. The high potency and selectivity of Histaprodifen, coupled with a deep understanding of its mechanism of action through the Gq/11 signaling pathway, solidify its role in advancing our knowledge of histamine-mediated physiological and pathological processes. This guide provides the foundational technical information required for researchers to synthesize and utilize Histaprodifen in their studies.

References

Histaprodifen: A Technical Guide to a Potent and Selective Histamine H1-Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histaprodifen, with the IUPAC name 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanamine, is a potent and selective agonist for the histamine H1 receptor (H1R).[1] Its unique chemical structure, featuring a 3,3-diphenylpropyl group, confers high affinity and specificity for the H1R, making it an invaluable tool for studying the physiological and pathological roles of this receptor. This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols related to Histaprodifen.

Chemical Structure and Properties

Histaprodifen is a small molecule with the chemical formula C20H23N3.[1] Its structure is characterized by a central imidazole ring, substituted at the 2-position with a 3,3-diphenylpropyl group and at the 5-position with an ethylamine group.

Chemical Structure:

Figure 1. 2D chemical structure of Histaprodifen.

Physicochemical Properties

A summary of the key physicochemical properties of Histaprodifen is presented in Table 1. Please note that most of the available data is computationally derived.

| Property | Value | Source |

| Molecular Formula | C20H23N3 | PubChem[1] |

| Molecular Weight | 305.4 g/mol | PubChem[1] |

| IUPAC Name | 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanamine | PubChem[1] |

| CAS Number | 222545-59-7 | PubChem |

| Topological Polar Surface Area | 54.7 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem |

| LogP (computed) | 3.5 | PubChem[1] |

| pKa (predicted) | Basic: 9.5 (strongest) | ChemAxon |

Synthesis

Mechanism of Action

Histaprodifen acts as a selective agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR) belonging to the Class A rhodopsin-like family. The binding of Histaprodifen to the H1R induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.

Signaling Pathway

The activation of Gq/11 by the Histaprodifen-bound H1R initiates a well-defined signaling cascade:

-

G-protein activation: The α-subunit of Gq/11 (Gαq) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).

-

Phospholipase C activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).

-

PIP2 hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular calcium release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.

References

Histaprodifen: A Technical Guide to a Selective Histamine H1-Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, is a potent and selective histamine H1-receptor agonist.[1][2] Its development marked a significant step forward in the study of H1-receptor pharmacology, providing a valuable chemical tool to investigate the physiological and pathophysiological roles of this receptor subtype.[1][3] Unlike the endogenous ligand histamine, which acts on all four histamine receptor subtypes (H1, H2, H3, and H4), Histaprodifen's selectivity allows for the specific interrogation of H1-receptor-mediated pathways.[1][4] This guide provides an in-depth overview of Histaprodifen, focusing on its pharmacological properties, the signaling cascades it initiates, and the experimental protocols used for its characterization.

Chemical Profile and Synthesis

The defining structural feature of Histaprodifen is the bulky 3,3-diphenylpropyl substituent at the 2-position of the imidazole nucleus, a key modification that differentiates it from histamine and contributes to its high affinity and selectivity for the H1-receptor.[1][3]

The synthesis of Histaprodifen and its analogues typically centers on the construction of the 2,4-disubstituted imidazole ring.[3] A common and well-documented method involves a cyclization reaction beginning with 4,4-diphenylbutyronitrile.[1][3] This precursor is converted to the corresponding methyl imidate, which then undergoes cyclization with a suitable reagent like 2-oxo-4-phthalimido-1-butyl acetate in liquid ammonia to form the imidazole core with the necessary side chains.[1][5] Subsequent standard deprotection steps yield the final compound.[1]

Quantitative Pharmacological Data

The pharmacological activity of Histaprodifen and its derivatives has been characterized through various in-vitro assays. The data highlights its high affinity and functional potency at the H1-receptor.

Table 1: H1-Receptor Binding Affinity

| Compound | Receptor/Tissue | Radioligand | Kᵢ (nM) | Reference |

| Histaprodifen | Bovine Aortic H₁ | [³H]-mepyramine | High Affinity* | [6] |

| Methylhistaprodifen | Bovine Aortic H₁ | [³H]-mepyramine | Higher than Histaprodifen | [6] |

| Dimethylhistaprodifen | Bovine Aortic H₁ | [³H]-mepyramine | 4.9 | [6] |

| Suprahistaprodifen | Bovine Aortic H₁ | [³H]-mepyramine | 4.3 | [6] |

| Histamine | Bovine Aortic H₁ | [³H]-mepyramine | Lower than Histaprodifens | [6] |

*Specific Kᵢ value for Histaprodifen was not provided in the search result, but its affinity was stated to be 20- to 100-fold higher than histamine.[1]

Table 2: H1-Receptor Functional Activity

| Compound | Assay | Intrinsic Activity | Potency | Reference |

| Histaprodifen | Guinea Pig Ileum Contraction | Full Agonist | Equipotent with Histamine | [1] |

| Histaprodifen | Guinea Pig Endothelium-Denuded Aorta | Partial Agonist | - | [1] |

| Histaprodifen | Rat Aortic Rings (Intact Endothelium) | Partial Agonist | 3.3-fold > Histamine | [1] |

| Methylhistaprodifen | Guinea Pig Ileum Contraction | Partial Agonist | 3-5 fold > Histamine | [1] |

| Dimethylhistaprodifen | Guinea Pig Ileum Contraction | Partial Agonist | 2-3 fold > Histamine | [1] |

Receptor Selectivity

Functional selectivity experiments have demonstrated that Histaprodifen and its close analogues, such as methylhistaprodifen and dimethylhistaprodifen, do not stimulate H2, H3, or several other neurotransmitter receptors.[1] They exhibit only low to moderate affinity for these other receptor sites, confirming their utility as selective H1-receptor probes.[1]

H1-Receptor Signaling Pathway

The histamine H1-receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[7][8][9] The binding of an agonist like Histaprodifen initiates a well-defined intracellular signaling cascade.

-

Receptor Activation: Histaprodifen binds to the H1-receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric Gq/11 protein, promoting the exchange of GDP for GTP on the Gαq subunit.[9]

-

PLC Activation: The GTP-bound Gαq subunit dissociates and activates the membrane-bound enzyme Phospholipase C (PLC).[7][8]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8][10]

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[10]

This signaling pathway is central to the pro-inflammatory and other physiological effects mediated by H1-receptor activation.[3]

References

- 1. Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histaprodifen | C20H23N3 | CID 10447834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Histaprodifen | Benchchem [benchchem.com]

- 4. Histamine receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular characterization of specific H1-receptor agonists histaprodifen and its Nalpha-substituted analogues on bovine aortic H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathWhiz [pathbank.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Histaprodifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histaprodifen is a potent and selective histamine H1-receptor agonist that has served as a valuable pharmacological tool for investigating H1-receptor-mediated physiological and pathophysiological effects. This technical guide provides a comprehensive overview of the pharmacology of histaprodifen, including its mechanism of action, pharmacodynamics, and structure-activity relationships of its analogues. Detailed methodologies for key experimental procedures used in its characterization are also presented. Notably, a significant gap exists in the publicly available literature regarding the toxicology of histaprodifen. This guide highlights this critical lack of information, underscoring the need for future research to establish a comprehensive safety profile for this compound.

Introduction

Histaprodifen, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, is a high-affinity agonist for the histamine H1 receptor.[1] Unlike the endogenous ligand histamine, which also acts on other histamine receptor subtypes (H2, H3, and H4), histaprodifen exhibits marked selectivity for the H1 receptor.[1] This selectivity, combined with its high potency, makes it an invaluable research tool for elucidating the specific roles of the H1 receptor in various physiological processes and in the pathophysiology of allergic and inflammatory conditions. This guide aims to provide a detailed technical overview of the pharmacology of histaprodifen and to highlight the current state of knowledge, including the significant absence of toxicological data.

Pharmacology

Mechanism of Action

Histaprodifen exerts its effects by binding to and activating the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2] The H1 receptor is coupled to the Gq/11 family of G proteins.[2] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.[2][3]

The activated Gαq/11 subunit then stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ).[2] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that mediate the various cellular responses to H1-receptor activation.[4]

Pharmacodynamics

The pharmacodynamic effects of histaprodifen are a direct consequence of H1-receptor activation in various tissues. In vivo studies have demonstrated its potent cardiovascular effects.

In pithed and anaesthetized rats, intravenous administration of histaprodifen and its analogues causes a dose-dependent decrease in diastolic blood pressure.[5][6] This vasodepressor response is mediated by H1 receptors and is attenuated by H1-receptor antagonists like dimetindene.[5][6] The effect is not significantly altered by H2 or H3 receptor antagonists, nor by adrenergic receptor antagonists, indicating the selectivity of histaprodifen for the H1 receptor in mediating this response.[5][6] The vasodilatory effect of H1-receptor activation is linked to the nitric oxide (NO) synthase pathway.[5]

Quantitative Pharmacological Data

The potency of histaprodifen and its analogues has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Receptor Binding Affinity and G-Protein Activation of Histaprodifen and Analogues at the Bovine Aortic H1-Receptor [7][8]

| Compound | H1-Receptor Binding Affinity (Ki, nM) | G-Protein Activation Potency Order |

| Histamine | > Histaprodifen | Suprahistaprodifen > Histamine > Histaprodifen > Methylhistaprodifen |

| Histaprodifen | < Methylhistaprodifen | |

| Methylhistaprodifen | < Dimethylhistaprodifen | |

| Dimethylhistaprodifen | 4.9 | Not an activator |

| Suprahistaprodifen | 4.3 |

Table 2: In Vivo Potency of Histaprodifen and Analogues in Decreasing Diastolic Blood Pressure in Pithed Rats [5][6]

| Compound | pED50* | Maximum Decrease in Diastolic BP (mmHg) |

| 2-(2-thiazolyl)ethanamine (reference agonist) | 7.23 | ~45 |

| Histaprodifen | 7.55 | ~45 |

| Methylhistaprodifen | 8.43 | ~45 |

| Dimethylhistaprodifen | 8.12 | ~45 |

| 3-fluoro-methylhistaprodifen | 8.23 | 47-50 |

| Nα-imidazolylethylhistaprodifen | 8.26 | 47-50 |

| bis-histaprodifen | 7.84 | 47-50 |

| Nα-methyl-bis-histaprodifen | ~6.5 | ~30 (at 1 µmol/kg) |

*pED50 is the negative logarithm of the dose (in mole per kilogram body weight) eliciting a half-maximal response or a 25 mmHg decrease in diastolic blood pressure.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of histaprodifen are not always fully described in the literature. However, based on standard pharmacological techniques, the following methodologies are representative of the key experiments cited.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This assay is a classic method for characterizing histamine receptor agonists and antagonists.

-

Tissue Preparation: A male guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in Tyrode's solution. The lumen is gently flushed to remove contents, and longitudinal muscle strips are prepared.

-

Mounting: The ileum strip is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bathing solution being changed every 15 minutes.

-

Cumulative Concentration-Response Curve: Histaprodifen is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has reached a plateau. The contractile responses are recorded.

-

Data Analysis: The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to generate a concentration-response curve, from which parameters like EC50 and Emax can be determined.

In Vivo Cardiovascular Assay: Blood Pressure Measurement in Anesthetized Rats

This in vivo model is used to assess the cardiovascular effects of histaprodifen.

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane). The trachea may be cannulated to ensure a clear airway.

-

Catheterization: The carotid artery is cannulated for direct measurement of blood pressure using a pressure transducer. The femoral vein is cannulated for intravenous administration of test compounds.

-

Stabilization: The animal is allowed to stabilize for a period (e.g., 15 minutes) to ensure a steady baseline blood pressure and heart rate.[5]

-

Drug Administration: Histaprodifen is administered intravenously at increasing doses. The changes in diastolic and systolic blood pressure, as well as heart rate, are continuously recorded.

-

Data Analysis: The dose-response relationship for the decrease in blood pressure is analyzed to determine the pED50 value.[7] To confirm the receptor specificity, the experiment can be repeated in the presence of a selective H1-receptor antagonist.[7]

Toxicology Profile

A thorough search of the publicly available scientific literature and toxicology databases reveals a significant lack of information on the toxicology of histaprodifen. There is no readily available data on:

-

Acute, Sub-chronic, or Chronic Toxicity: No information on LD50 values, target organ toxicity, or the effects of repeated exposure has been found.

-

Genotoxicity: There are no published studies on the mutagenic or clastogenic potential of histaprodifen.

-

Carcinogenicity: The carcinogenic potential of histaprodifen has not been evaluated in long-term animal studies.

-

Reproductive and Developmental Toxicity: There is no information on the effects of histaprodifen on fertility, embryonic development, or postnatal development.

This absence of toxicological data is a critical gap in the overall profile of histaprodifen and limits its potential for any therapeutic development without extensive further investigation.

Visualizations

Signaling Pathway

Caption: Histaprodifen-induced H1-receptor signaling cascade.

Experimental Workflow

Caption: Workflow for in vivo cardiovascular assessment.

Conclusion

Histaprodifen is a well-characterized, potent, and selective histamine H1-receptor agonist. Its pharmacological profile, particularly its cardiovascular effects, has been established through various in vitro and in vivo studies. It serves as a critical tool for researchers investigating the physiological and pathological roles of the H1 receptor. However, the complete absence of publicly available toxicological data represents a major gap in our understanding of this compound. Any future consideration of histaprodifen or its analogues for therapeutic purposes would necessitate a comprehensive and rigorous toxicological evaluation to establish a complete safety profile.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. Perivascular histamine receptors mediate vasosensory reflex responses elicited by thermal nociceptive stimuli in anaesthetised rat models - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Novel histaprodifen analogues as potent histamine H1-receptor agonists in the pithed and in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

Histaprodifen's Role in GPCR Signaling: A Technical Guide for Researchers

October 30, 2025

Introduction

Histaprodifen and its analogues represent a significant class of synthetic ligands that have been instrumental in the study of G-protein coupled receptors (GPCRs), particularly the histamine H1 receptor (H1R). As potent and selective agonists, these compounds have provided researchers with invaluable tools to dissect the molecular mechanisms of H1R activation, signaling, and regulation. This technical guide provides an in-depth overview of histaprodifen's role in GPCR signaling research, with a focus on its mechanism of action, experimental applications, and the quantitative data derived from key studies. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and medicinal chemistry.

Mechanism of Action and Receptor Selectivity

Histaprodifen is a potent and selective agonist for the histamine H1 receptor.[1] Unlike the endogenous ligand histamine, which also has affinity for other histamine receptor subtypes (H2, H3, and H4), histaprodifen and its derivatives exhibit a high degree of selectivity for the H1 receptor.[2][3] This selectivity makes it an exceptional research tool for investigating the specific physiological and pathophysiological roles of H1-receptors in various tissues and organs.[4]

The histamine H1 receptor is a canonical member of the GPCR superfamily that couples to the Gq/11 family of G-proteins.[4] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11 subunit then stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ).[4] PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream effector proteins, leading to a cellular response.

Molecular modeling studies have revealed that histaprodifen and its analogues bind to the H1 receptor in a manner distinct from histamine. The presence of a large, space-filling 3,3-diphenylpropyl substituent at the 2-position of the imidazole nucleus in histaprodifen causes its imidazole ring to be oriented 'upside down' compared to histamine.[2][3] This unique binding mode allows for different interactions with key amino acid residues within the receptor's transmembrane domains, which is thought to contribute to its high affinity and potency.[2][3][4]

Quantitative Analysis of Histaprodifen and its Analogues

The following tables summarize the quantitative data for histaprodifen and several of its key analogues from various in vitro and in vivo studies. This data is crucial for comparing the potency and efficacy of these compounds and for understanding their structure-activity relationships.

Table 1: In Vitro Binding Affinities (Ki) at the H1 Receptor

| Compound | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Histaprodifen | > Histamine | Bovine Aortic Membranes | [3H]-mepyramine | [5][6] |

| Methylhistaprodifen | < Histaprodifen | Bovine Aortic Membranes | [3H]-mepyramine | [5][6] |

| Dimethylhistaprodifen | 4.9 | Bovine Aortic Membranes | [3H]-mepyramine | [5][6] |

| Suprahistaprodifen | 4.3 | Bovine Aortic Membranes | [3H]-mepyramine | [5][6] |

Table 2: In Vitro Functional Potency (pEC50) and Efficacy (Emax) at the H1 Receptor

| Compound | pEC50 | Efficacy (Emax %) | Assay System | Reference |

| Suprahistaprodifen | 8.26 | 96 | Guinea Pig Ileum (Contraction) | [7] |

| Nα-[4-(2-pyridyl)butyl]histaprodifen | 8.16 | 89 | Guinea Pig Ileum (Contraction) | [7] |

Table 3: In Vivo Potency (pED50) for Vasodepressor Response

| Compound | pED50 | Animal Model | Reference |

| 2-(2-thiazolyl)ethanamine (reference) | 7.23 | Pithed, vagotomized rats | [1] |

| Histaprodifen | 7.55 | Pithed, vagotomized rats | [1] |

| Methylhistaprodifen | 8.43 | Pithed, vagotomized rats | [1] |

| Dimethylhistaprodifen | 8.12 | Pithed, vagotomized rats | [1] |

| 3-fluoro-methylhistaprodifen | 8.23 | Pithed, vagotomized rats | [8] |

| Nα-imidazolylethylhistaprodifen | 8.26 | Pithed, vagotomized rats | [8] |

| bis-histaprodifen | 7.84 | Pithed, vagotomized rats | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of histaprodifen at the H1 receptor.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of histaprodifen for the H1 receptor using competitive displacement of a radiolabeled antagonist, such as [3H]-mepyramine.

Materials:

-

Cell membranes expressing the histamine H1 receptor (e.g., from bovine aorta or a recombinant cell line).

-

[3H]-mepyramine (radiolabeled antagonist).

-

Histaprodifen or other unlabeled competitor ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of [3H]-mepyramine, and varying concentrations of the unlabeled competitor (histaprodifen).

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement in Pithed Rats

This protocol describes the methodology for assessing the in vivo potency of histaprodifen by measuring its effect on diastolic blood pressure in a pithed rat model.

Materials:

-

Male Wistar rats.

-

Anesthetic (e.g., pentobarbital).

-

Surgical instruments for pithing and cannulation.

-

Pressure transducer and recording system.

-

Vasopressin (to maintain a stable diastolic blood pressure).

-

Histaprodifen and other test compounds.

-

Saline solution.

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a tracheotomy to facilitate artificial respiration.

-

Pithing: Insert a steel rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system, thus eliminating central cardiovascular regulation.

-

Cannulation: Cannulate the carotid artery for blood pressure measurement and a jugular vein for intravenous drug administration.

-

Stabilization: Begin artificial respiration and infuse vasopressin to raise and maintain a stable diastolic blood pressure (e.g., 80-85 mmHg).

-

Drug Administration: Administer cumulative intravenous doses of histaprodifen or other test compounds.

-

Data Recording: Continuously record the diastolic blood pressure.

-

Data Analysis: Construct dose-response curves by plotting the decrease in diastolic blood pressure against the log of the dose of the administered compound. Calculate the pED50 value, which is the negative logarithm of the molar dose that produces 50% of the maximum decrease in blood pressure.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to histaprodifen's role in GPCR signaling research.

Caption: Canonical Gq/11 signaling pathway activated by histaprodifen binding to the H1 receptor.

Caption: Workflow for determining the binding affinity (Ki) of histaprodifen using a radioligand binding assay.

Caption: Logical relationships in the structure-activity of histaprodifen analogues.

Conclusion

Histaprodifen and its derivatives have proven to be indispensable tools in the field of GPCR research. Their high potency and selectivity for the histamine H1 receptor have enabled detailed investigations into the receptor's signaling pathways, physiological functions, and pharmacological modulation. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to design and execute their own studies, contributing to a deeper understanding of H1 receptor biology and the development of novel therapeutics targeting this important GPCR. The unique binding mode of histaprodifens continues to provide valuable insights into the molecular determinants of ligand-receptor interactions and the mechanisms of GPCR activation.

References

- 1. Histaprodifen, methylhistaprodifen, and dimethylhistaprodifen are potent H1-receptor agonists in the pithed and in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Histaprodifen | Benchchem [benchchem.com]

- 5. Molecular characterization of specific H1-receptor agonists histaprodifen and its Nalpha-substituted analogues on bovine aortic H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel histaprodifen analogues as potent histamine H1-receptor agonists in the pithed and in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Structure-Activity Relationship of Histaprodifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histaprodifen, 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, has emerged as a significant lead compound for the development of potent and selective histamine H₁-receptor agonists.[1][2] Its unique chemical architecture offers multiple points for modification, enabling a systematic exploration of the structure-activity relationships (SAR) that govern its interaction with the H₁-receptor. This technical guide provides an in-depth analysis of the SAR of Histaprodifen, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The insights presented herein are crucial for the rational design of novel H₁-receptor agonists with tailored pharmacological profiles.

Introduction: Histaprodifen as a Histamine H₁-Receptor Agonist

Histaprodifen is a potent and selective agonist for the histamine H₁-receptor, a G protein-coupled receptor (GPCR) involved in allergic and inflammatory responses.[1][3][4] Unlike the endogenous agonist histamine, which also activates H₂, H₃, and H₄ receptors, Histaprodifen and its analogues exhibit remarkable selectivity for the H₁ subtype.[1][5][6] This selectivity makes them invaluable tools for elucidating the physiological and pathophysiological roles of the H₁-receptor and as starting points for the development of novel therapeutic agents.

The core structure of Histaprodifen consists of a 2-substituted imidazole ring, a flexible 3,3-diphenylpropyl chain, and an ethylamine side chain. Modifications to each of these regions have profound effects on the compound's affinity, potency, and efficacy at the H₁-receptor.

Structure-Activity Relationship (SAR) of Histaprodifen Analogues

The SAR of Histaprodifen has been extensively investigated through the synthesis and pharmacological evaluation of numerous analogues. These studies have revealed key structural features that determine the agonist activity at the H₁-receptor.

Modifications of the Diphenylpropyl Moiety: Ring Substitution

Substitution on the benzene rings of the 3,3-diphenylpropyl group has been explored to understand the steric and electronic requirements for optimal receptor interaction.

Table 1: SAR of Ring-Substituted Histaprodifen Analogues on Guinea Pig Ileum H₁-Receptors [1]

| Compound | Substitution | Relative Potency (%) vs. Histamine | Emax (%) vs. Histamine |

| 8a (Histaprodifen) | Unsubstituted | 99-124 | ~100 |

| 8c | 3-Fluoro | 85-99 | Partial Agonist |

| 8f | 3-Chloro | 78-102 | Partial Agonist |

As shown in Table 1, substitutions on the phenyl rings generally lead to partial agonism.[1] The meta-fluorinated (8c) and meta-chlorinated (8f) analogues displayed high relative potency, comparable to the parent compound Histaprodifen (8a), though they did not exceed its activity.[1] This suggests that while the receptor can accommodate small electronegative groups at the meta position, the unsubstituted diphenylpropyl moiety is optimal for full agonism in this series.

Modifications of the Ethylamine Side Chain: Nα-Substitution

Alkylation of the terminal amino group of the ethylamine side chain has yielded some of the most potent H₁-receptor agonists reported to date.

Table 2: SAR of Nα-Substituted Histaprodifen Analogues

| Compound | Nα-Substitution | Potency (pEC₅₀) on Guinea Pig Ileum | Efficacy (Emax) (%) vs. Histamine | Reference |

| Histaprodifen | -H | ~7.0 | 100 | [5] |

| Methylhistaprodifen | -CH₃ | ~7.5-7.7 | >100 | [5] |

| Dimethylhistaprodifen | -CH₃, -CH₃ | ~7.3-7.5 | >100 | [5] |

| Suprahistaprodifen | -[2-(1H-imidazol-4-yl)ethyl] | 8.26 | 96 | [7] |

| Nα-[4-(2-pyridyl)butyl]histaprodifen | -[4-(2-pyridyl)butyl] | 8.16 | 89 | [7] |

Nα-methylation to give Methylhistaprodifen and Dimethylhistaprodifen resulted in compounds with a 3-5 fold and 2-3 fold increase in functional potency compared to histamine, respectively.[5] A significant leap in potency was achieved with the synthesis of Suprahistaprodifen, which incorporates a second imidazole-containing side chain.[7] Suprahistaprodifen is the most potent histamine H₁-receptor agonist reported, with a pEC₅₀ of 8.26 on the guinea pig ileum.[7] The introduction of a pyridylalkyl substituent also yielded highly potent agonists.[7] These findings highlight the presence of a secondary binding pocket that can be exploited to enhance agonist potency.

Modifications of the Linker and Imidazole Moiety

Changes to the length of the alkyl chain connecting the diphenyl moiety and the imidazole ring, as well as substitutions on the imidazole ring itself, have also been investigated. Two lower homologues of Histaprodifen were found to be weak partial H₁-receptor agonists, while two higher homologues acted as silent antagonists with micromolar affinity.[5] This indicates that the three-carbon propyl linker is optimal for agonist activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Histaprodifen's SAR.

Isolated Tissue Experiments: Guinea Pig Ileum and Aorta

These functional assays are used to determine the potency (pEC₅₀) and efficacy (Emax) of Histaprodifen analogues.

3.1.1. Preparation of Tissues:

-

Male guinea pigs are euthanized by a humane method.

-

The ileum and thoracic aorta are carefully dissected and placed in oxygenated Krebs-Henseleit solution at room temperature.

-

The ileum is cut into segments of approximately 2 cm. The aorta is cut into rings of 2-3 mm in width. For some experiments, the endothelium of the aorta is removed by gentle rubbing.

3.1.2. Experimental Setup:

-

Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

Tissues are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied to the tissues (e.g., 1 g for ileum, 2 g for aorta) and they are allowed to equilibrate for at least 60 minutes.

3.1.3. Agonist Activity Determination:

-

Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound to the organ bath.

-

The contractile or relaxation responses are recorded until a maximal effect is achieved.

-

The potency of the agonist is expressed as the pEC₅₀ value (the negative logarithm of the molar concentration that produces 50% of the maximal effect).

-

The efficacy (Emax) is expressed as a percentage of the maximal response to a reference agonist, typically histamine.

3.1.4. Antagonist Activity Determination:

-

To confirm that the observed effects are mediated by H₁-receptors, concentration-response curves for the agonists are repeated in the presence of a selective H₁-receptor antagonist, such as mepyramine.[1][5][7]

-

A parallel rightward shift of the concentration-response curve is indicative of competitive antagonism at the H₁-receptor.

Radioligand Binding Assays

These assays are used to determine the affinity (Kᵢ) of Histaprodifen analogues for the H₁-receptor.

3.2.1. Membrane Preparation:

-

Tissues rich in H₁-receptors (e.g., bovine aorta) are homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

3.2.2. Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled H₁-receptor antagonist, typically [³H]-mepyramine.

-

Increasing concentrations of the unlabeled test compound (Histaprodifen analogue) are added to displace the radioligand.

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3.2.3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The affinity of the test compound for the receptor (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Histamine H₁-Receptor Signaling Pathway

Histaprodifen, as an H₁-receptor agonist, activates the canonical Gq/₁₁ signaling cascade.

Caption: Histamine H1-Receptor Signaling Pathway.

Experimental Workflow for Histaprodifen SAR Studies

The systematic investigation of Histaprodifen's SAR follows a well-defined workflow.

Caption: Workflow for Histaprodifen SAR Studies.

Conclusion

The structure-activity relationship of Histaprodifen is a well-elucidated area of medicinal chemistry that has yielded highly potent and selective histamine H₁-receptor agonists. Key findings indicate that the 3,3-diphenylpropyl moiety is crucial for high affinity, while modifications to the Nα-position of the ethylamine side chain can dramatically increase potency. The detailed experimental protocols and visualized pathways provided in this guide serve as a comprehensive resource for researchers in the field. The continued exploration of Histaprodifen's chemical space holds promise for the development of novel pharmacological tools and potential therapeutic agents for H₁-receptor-mediated conditions.

References

- 1. Ring-substituted histaprodifen analogues as partial agonists for histamine H(1) receptors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histaprodifen | Benchchem [benchchem.com]

- 4. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Histaprodifen Analogues and their H1-Receptor Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of histaprodifen analogues and their affinity for the histamine H1-receptor. Histaprodifen and its derivatives represent a significant class of potent and selective H1-receptor agonists, making them valuable tools in pharmacological research. This document outlines their structure-activity relationships, presents quantitative binding and functional data, details the experimental protocols used for their evaluation, and visualizes key biological and experimental pathways.

Introduction to Histaprodifen and its Analogues

Histaprodifen, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, emerged as a novel lead compound for potent and selective histamine H1-receptor agonists.[1][2][3] Unlike classical agonists such as histamine or 2-phenylhistamine, histaprodifens are characterized by a bulky 3,3-diphenylpropyl substituent at the 2-position of the imidazole ring.[3] This structural feature contributes to their high affinity and selectivity for the H1-receptor over H2, H3, and other neurotransmitter receptors.[1][3]

The exploration of histaprodifen analogues has led to the development of compounds with varying degrees of potency and efficacy, ranging from full agonists to partial agonists and even antagonists.[3][4] Modifications to the Nα-position of the side chain, the aromatic rings, and the side chain itself have been systematically investigated to elucidate the structure-activity relationships (SAR) governing their interaction with the H1-receptor.[4][5][6]

Quantitative H1-Receptor Affinity and Potency Data

The affinity and functional potency of various histaprodifen analogues have been determined through radioligand binding assays and functional studies on isolated tissues. The following tables summarize the key quantitative data for selected analogues.

Table 1: H1-Receptor Binding Affinity of Nα-Substituted Histaprodifen Analogues

| Compound | Substitution at Nα | Ki (nM) for [3H]-mepyramine displacement | Source |

| Histaprodifen | -H | > Histamine | [5] |

| Methylhistaprodifen | -CH3 | < Histaprodifen | [5] |

| Dimethylhistaprodifen | -CH3, -CH3 | 4.9 | [5] |

| Suprahistaprodifen | -Imidazolylethyl | 4.3 | [5] |

| Histamine | N/A | < Histaprodifen | [5] |

Note: The data was obtained from studies on bovine aortic H1-receptors.[5] A lower Ki value indicates higher binding affinity.

Table 2: Functional Potency of Histaprodifen Analogues in Guinea Pig Ileum

| Compound | pKA (Ileum) | Relative Potency vs. Histamine | Efficacy | Source |

| Histamine | 5.79 | 100% | Full Agonist | [6] |

| Histaprodifen | - | ~100% | Full Agonist | [3] |

| Methylhistaprodifen | 5.57 | 300-500% | Partial Agonist | [3][6] |

| Dimethylhistaprodifen | - | 200-300% | Partial Agonist | [3] |

| Suprahistaprodifen | 8.31 | 3600% | Partial Agonist | [6][7] |

| Nα-(4-phenylbutyl)histaprodifen | 7.22 | - | Partial Agonist | [6] |

Table 3: Functional Potency of Ring-Substituted Histaprodifen Analogues

| Compound | Substitution on Phenyl Ring | Relative Potency vs. Histamine (Guinea Pig Aorta) | Efficacy (Guinea Pig Aorta) | Source |

| Histaprodifen (8a) | None | - | Partial Agonist | [1] |

| 8c | meta-Fluoro | 154% | Partial Agonist | [1] |

| 8f | meta-Chloro | - | Partial Agonist | [1] |

Note: The agonistic effects of these compounds were sensitive to blockade by the selective H1-receptor antagonist mepyramine.[1][3]

Experimental Protocols

The characterization of histaprodifen analogues typically involves a combination of radioligand binding assays to determine receptor affinity and functional assays on isolated tissues to assess agonist/antagonist activity and potency.

Radioligand Binding Assays

These assays are performed to determine the affinity of the test compounds for the H1-receptor by measuring their ability to displace a radiolabeled antagonist, typically [3H]-mepyramine, from the receptor.

-

Tissue Preparation: Membranes are prepared from tissues expressing the H1-receptor, such as bovine aorta.[5] The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.

-

Assay Conditions: The membrane suspension is incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound.

-

Incubation: The incubation is typically carried out at 25°C for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]-mepyramine, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-mepyramine (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Isolated Tissue Functional Assays

Functional assays on isolated tissues, such as guinea pig ileum and aorta, are used to determine the potency (e.g., pD2 or pKA) and efficacy (e.g., intrinsic activity) of the compounds as agonists or their ability to antagonize the effects of a standard agonist (e.g., histamine).

-

Tissue Preparation: Tissues like the guinea pig ileum or aorta are dissected and mounted in organ baths containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[1][3]

-

Measurement of Response: The contractile or relaxant responses of the tissue are measured isometrically using a force transducer connected to a data acquisition system.

-

Cumulative Concentration-Response Curves: After an equilibration period, cumulative concentration-response curves are generated by adding the test compound in a stepwise manner.

-

Agonist Activity: The potency of an agonist is typically expressed as the pD2 value (-log EC50), and the efficacy is expressed as the maximal response relative to a full agonist like histamine.

-

Antagonist Activity: To determine antagonist activity, concentration-response curves to a standard agonist (e.g., histamine) are generated in the absence and presence of increasing concentrations of the test compound. The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the concentration-response curve of the agonist.[1][3]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Histamine H1-Receptor Signaling Pathway

The histamine H1-receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in various cellular responses.

Caption: H1-Receptor Gq Signaling Pathway.

Experimental Workflow for H1-Receptor Affinity and Potency Determination

The following diagram illustrates the general workflow for characterizing the pharmacological properties of histaprodifen analogues.

Caption: Pharmacological Evaluation Workflow.

Structure-Activity Relationship (SAR) Insights

The accumulated data provides several key insights into the SAR of histaprodifen analogues at the H1-receptor:

-

Nα-Substitution: Alkylation at the Nα-position of the ethylamine side chain generally increases potency, with the order being suprahistaprodifen > dimethylhistaprodifen > methylhistaprodifen > histaprodifen.[5]

-

Ring Substitution: Monosubstitution with halogens (e.g., fluorine or chlorine) at the meta-position of one of the phenyl rings can lead to high potency partial agonists.[1]

-

Side-Chain Modification: While modifications introducing polar groups into the side chain have been explored, they have generally resulted in compounds with weaker H1-receptor antagonist activity, although an achiral keto derivative displayed partial agonism.[4]

-

Selectivity: Histaprodifen analogues demonstrate high selectivity for the H1-receptor, with low to moderate affinity for H2, H3, and muscarinic M3 receptors.[1][3]

Conclusion

Histaprodifen and its analogues constitute a versatile class of histamine H1-receptor agonists with a wide range of potencies and efficacies. Their well-defined structure-activity relationships, high selectivity, and the availability of detailed pharmacological data make them indispensable tools for investigating H1-receptor function in various physiological and pathophysiological contexts. This guide provides a comprehensive summary of the current knowledge, offering a valuable resource for researchers in pharmacology and drug development.

References

- 1. Ring-substituted histaprodifen analogues as partial agonists for histamine H(1) receptors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Side-chain modified analogues of histaprodifen: asymmetric synthesis and histamine H1-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular characterization of specific H1-receptor agonists histaprodifen and its Nalpha-substituted analogues on bovine aortic H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

A Deep Dive into the In Vitro Pharmacology of Histaprodifen and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Histaprodifen and its derivatives, a class of potent and selective histamine H1-receptor agonists. The data presented herein is collated from foundational studies to offer a detailed resource for researchers in pharmacology and drug development.

Introduction to Histaprodifen

Histaprodifen, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, and its Nα-substituted analogs represent a significant advancement in the study of the histamine H1-receptor. These compounds have demonstrated high potency and selectivity, making them valuable pharmacological tools for investigating the physiological and pathophysiological roles of the H1-receptor. This guide summarizes their in vitro receptor binding and functional pharmacology, details the experimental methodologies employed in these seminal studies, and visualizes the key signaling pathways.

Quantitative Pharmacology of Histaprodifen and Derivatives

The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of the binding affinities and functional potencies of Histaprodifen and its analogs against the histamine H1-receptor.

Table 1: H1-Receptor Binding Affinities of Histaprodifen Analogs

| Compound | Ki (nM) for ³H-mepyramine displacement on bovine aortic H1-receptors | Reference |

| Histamine | Not specified in the abstract | [1] |

| Histaprodifen | Not specified in the abstract, but implied to be less potent than its derivatives | [1] |

| Methylhistaprodifen | Not specified in the abstract, but implied to be less potent than Dimethylhistaprodifen and Suprahistaprodifen | [1] |

| Dimethylhistaprodifen | 4.9 | [1] |

| Suprahistaprodifen | 4.3 | [1] |

Table 2: Functional Potency and Efficacy of Histaprodifen and Analogs in Guinea Pig Ileum (Contraction)

| Compound | pEC50 | Efficacy (Emax %) | Relative Potency (vs. Histamine) | Reference |

| Histamine | Not specified | 100 | 1 | [2][3] |

| Histaprodifen | Equipotent with Histamine | 100 (Full Agonist) | 1 | [2][3] |

| Methylhistaprodifen | Exceeded Histamine | Not specified | 3-5 fold higher | [2][3] |

| Dimethylhistaprodifen | Exceeded Histamine | Not specified | 2-3 fold higher | [2][3] |

| Suprahistaprodifen | 8.26 | 96 | 3630% of Histamine | [4] |

| Nα-[4-(2-pyridyl)butyl]histaprodifen | 8.16 | 89 | Not specified | [4] |

Table 3: Functional Potency of Histaprodifen and Analogs in Rat Aorta (Endothelium-Dependent Relaxation)

| Compound | Relative Potency (vs. Histamine) | Agonist Type | Reference |

| Histaprodifen | 3.3-fold higher | Partial Agonist | [2][3] |

| Methylhistaprodifen | Up to 28-fold higher | Partial Agonist | [2][3] |

| Dimethylhistaprodifen | Up to 28-fold higher | Partial Agonist | [2][3] |

Table 4: In Vivo Functional Potency of Histaprodifen and Analogs in Pithed Rats (Decrease in Diastolic Blood Pressure)

| Compound | pED50 | Reference |

| 2-(2-thiazolyl)ethanamine (reference agonist) | 7.23 | [5] |

| Histaprodifen | 7.55 | [5] |

| Methylhistaprodifen | 8.43 | [5] |

| Dimethylhistaprodifen | 8.12 | [5] |

| 3-fluoro-methylhistaprodifen | 8.23 | [6] |

| Nα-imidazolylethylhistaprodifen | 8.26 | [6] |

| bis-histaprodifen | 7.84 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in the studies of Histaprodifen.

Guinea Pig Ileum Contraction Assay

This assay is a classic method for characterizing H1-receptor agonists based on their ability to induce smooth muscle contraction.

-

Tissue Preparation: Male guinea pigs are euthanized, and the terminal ileum is excised and placed in Tyrode's solution. Segments of the ileum (approximately 2 cm) are suspended in organ baths containing Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Experimental Procedure: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. Contractions are recorded isometrically using a force transducer. Cumulative concentration-response curves are generated for histamine and the test compounds.

-

Antagonist Studies: To confirm the involvement of H1-receptors, the assay is repeated in the presence of a selective H1-receptor antagonist, such as mepyramine. The antagonist is added to the organ bath 20-30 minutes before generating the agonist concentration-response curve. A pA2 value is calculated to quantify the antagonist's potency.[2][3]

Rat Aortic Ring Relaxation Assay

This assay assesses the ability of H1-receptor agonists to induce endothelium-dependent vasodilation.

-

Tissue Preparation: Thoracic aortas are excised from male rats and placed in Krebs-Henseleit solution. The aortas are cleaned of adhering tissue and cut into rings (3-4 mm in width). The rings are suspended in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.

-

Experimental Procedure: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g. The endothelium is kept intact. The rings are pre-contracted with a submaximal concentration of an α-adrenergic agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to elicit relaxation.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

-

Membrane Preparation: Bovine aortic smooth muscle is homogenized in a buffer solution and centrifuged to pellet the cell membranes. The resulting membrane preparation is stored at -80°C until use.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled H1-receptor antagonist, such as [³H]-mepyramine, and varying concentrations of the unlabeled test compound (e.g., Histaprodifen or its analogs).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of the H1-receptor and a general workflow for the in vitro functional assays.

Caption: H1-Receptor Signaling Pathway Activated by Histaprodifen.

Caption: General Workflow for In Vitro Functional Organ Bath Assays.

Selectivity Profile

In functional selectivity experiments, Histaprodifen and its analogs, methylhistaprodifen and dimethylhistaprodifen, did not show stimulatory effects on H2 and H3 receptors. They exhibited only low to moderate affinity for these receptor subtypes (pA2 < 6), as well as for several other neurotransmitter receptors, underscoring their high selectivity for the H1-receptor.[2][3]

Conclusion

The preliminary in vitro studies of Histaprodifen and its derivatives have established them as a class of highly potent and selective histamine H1-receptor agonists. Their well-characterized pharmacological profile, detailed in this guide, provides a solid foundation for their use as research tools to further elucidate the complex roles of the H1-receptor in health and disease. The detailed experimental protocols and visual aids included are intended to support the design and execution of future investigations in this area.

References

- 1. Molecular characterization of specific H1-receptor agonists histaprodifen and its Nalpha-substituted analogues on bovine aortic H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histaprodifen, methylhistaprodifen, and dimethylhistaprodifen are potent H1-receptor agonists in the pithed and in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel histaprodifen analogues as potent histamine H1-receptor agonists in the pithed and in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An Exploratory Technical Guide to the H1-Receptor Agonist: Histaprodifen

This technical guide provides an in-depth exploration of the pharmacological effects of Histaprodifen and its analogues. Tailored for researchers, scientists, and drug development professionals, this document summarizes the current understanding of Histaprodifen's mechanism of action, its physiological effects, and the experimental protocols used to elucidate these properties.

Introduction to Histaprodifen

Histaprodifen and its derivatives are a class of potent and selective agonists for the histamine H1-receptor. Unlike histamine, which acts on all four histamine receptor subtypes, Histaprodifen's selectivity for the H1-receptor makes it a valuable tool for investigating the specific physiological roles of this receptor. In vivo studies have demonstrated that Histaprodifen elicits a significant vasodepressor response, highlighting its potential in cardiovascular research.

Mechanism of Action and Signaling Pathway

Histaprodifen acts as an agonist at the histamine H1-receptor, which is a G-protein coupled receptor (GPCR). The binding of Histaprodifen to the H1-receptor induces a conformational change, leading to the activation of the receptor and initiation of a downstream signaling cascade.

The H1-receptor is coupled to the Gq/11 family of G-proteins. Upon activation, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the various physiological effects associated with H1-receptor activation.

Quantitative Pharmacological Data

The potency and affinity of Histaprodifen and its analogues have been quantified in various experimental models. The following tables summarize the key quantitative data.

Table 1: In Vivo Potency of Histaprodifen and Analogues on Diastolic Blood Pressure in Pithed Rats

| Compound | pED50¹ | Maximum Decrease in DBP (mmHg) |

| 2-(2-thiazolyl)ethanamine (reference) | 7.23 | ~45 |

| Histaprodifen | 7.55 | ~45 |

| Methylhistaprodifen | 8.43 | ~45 |

| Dimethylhistaprodifen | 8.12 | ~45 |

| 3-fluoro-methylhistaprodifen | 8.23 | ~47-50 |

| Nα-imidazolylethylhistaprodifen | 8.26 | ~47-50 |

| bis-histaprodifen | 7.84 | ~47-50 |

| Nα-methyl-bis-histaprodifen | ~6.5 | ~30 |

¹pED50 is the negative logarithm of the dose (mol/kg) eliciting a half-maximal response.

Table 2: H1-Receptor Binding Affinities of Histaprodifen Analogues

| Compound | Ki (nM)¹ |

| Histamine | - |

| Histaprodifen | - |

| Methylhistaprodifen | - |

| Dimethylhistaprodifen | 4.9 |

| Suprahistaprodifen | 4.3 |

¹Ki values were determined using [³H]-mepyramine labeled bovine aortic H1-receptor binding sites. A lower Ki value indicates higher binding affinity.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of Histaprodifen.

Radioligand Binding Assay for H1-Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of test compounds for the H1-receptor.

-

Materials:

-

Membrane preparations from cells expressing the H1-receptor (e.g., HEK293 cells).

-

Radioligand: [³H]-mepyramine.

-

Test compounds (e.g., Histaprodifen and its analogues).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand ([³H]-mepyramine) and varying concentrations of the test compound in a 96-well plate.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

-

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of an agonist to stimulate G-protein activation.

-

Materials:

-

Membrane preparations containing the H1-receptor and associated G-proteins.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test agonist (e.g., Histaprodifen).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Pre-incubate the membranes with the test agonist at various concentrations.

-

Add GDP to the mixture.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the filter-bound radioactivity by scintillation counting.

-

An increase in [³⁵S]GTPγS binding compared to the basal level (without agonist) indicates G-protein activation.

-

In Vivo Measurement of Cardiovascular Effects in Anesthetized Rats

This protocol is used to assess the effect of Histaprodifen on blood pressure in an in vivo model.

-

Animal Model:

-

Male Wistar rats.

-

Anesthetized with a suitable anesthetic (e.g., pentobarbital).

-

-

Surgical Procedure:

-

Cannulate the trachea to ensure a clear airway and allow for artificial ventilation if necessary.

-

Cannulate a carotid artery for direct measurement of arterial blood pressure using a pressure transducer.

-

Cannulate a jugular vein for intravenous administration of test compounds.

-

-

Experimental Protocol:

-

Allow the animal to stabilize after surgery.

-

Record baseline cardiovascular parameters (e.g., diastolic blood pressure, heart rate).

-

Administer increasing doses of Histaprodifen intravenously.

-

Record the changes in blood pressure and heart rate at each dose.

-

To confirm H1-receptor mediation, the experiment can be repeated in the presence of a selective H1-receptor antagonist (e.g., dimetindene).

-

Conclusion